Silver benzoate hydrate
Overview
Description
Silver benzoate hydrate is an organometallic compound with the chemical formula C7H5AgO2·xH2O. It is a white to cream or gray powder that is sensitive to light. This compound is known for its catalytic properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver benzoate hydrate can be synthesized by reacting silver nitrate with sodium benzoate. The reaction is as follows:
AgNO3+C7H5COONa→C7H5COOAg↓+NaNO3
In this reaction, an equimolar amount of silver nitrate solution is mixed with sodium benzoate solution, resulting in the precipitation of silver benzoate. The precipitate is then washed with water and dried in a vacuum desiccator .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is typically produced in batch reactors, followed by filtration, washing, and drying steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Silver benzoate hydrate undergoes various types of chemical reactions, including:
Oxidation: Silver benzoate can be oxidized to form benzoic acid and silver oxide.
Reduction: It can be reduced to metallic silver and benzoic acid.
Substitution: Silver benzoate can participate in substitution reactions, such as the Hunsdiecker reaction, where it reacts with bromine to form bromobenzene.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: The Hunsdiecker reaction involves bromine in carbon tetrachloride under reflux conditions.
Major Products:
Oxidation: Benzoic acid and silver oxide.
Reduction: Metallic silver and benzoic acid.
Substitution: Bromobenzene.
Scientific Research Applications
Silver benzoate hydrate has a wide range of applications in scientific research:
Biology: Silver compounds, including silver benzoate, are studied for their antimicrobial properties.
Medicine: Research is ongoing into the potential use of silver benzoate in antimicrobial treatments and wound care.
Industry: It is used in the production of specialty chemicals and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of silver benzoate hydrate primarily involves its catalytic properties. In catalytic reactions, silver benzoate facilitates the conversion of reactants to products by providing an alternative reaction pathway with a lower activation energy. The silver ion (Ag+) plays a crucial role in these reactions by interacting with the reactants and stabilizing transition states.
Comparison with Similar Compounds
Silver benzoate hydrate can be compared with other silver carboxylates, such as:
- Silver acetate
- Silver citrate hydrate
- Silver trifluoroacetate
- Silver lactate
- Silver acetylacetonate
Uniqueness: this compound is unique due to its specific catalytic properties and its ability to participate in a wide range of chemical reactions. Its light sensitivity and specific reactivity with certain reagents make it distinct from other silver carboxylates .
Properties
IUPAC Name |
silver;benzoate;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2.Ag.H2O/c8-7(9)6-4-2-1-3-5-6;;/h1-5H,(H,8,9);;1H2/q;+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMCFVFQWOTPBS-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].O.[Ag+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7AgO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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